

# Unveiling MC180295: A Potent and Selective CDK9 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MC180295 |           |
| Cat. No.:            | B608874  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MC180295 is a novel, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By targeting the CDK9/cyclin T1 complex, MC180295 has demonstrated significant anti-tumor activity in preclinical models, both in vitro and in vivo. [1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to MC180295, offering valuable insights for researchers in oncology and drug development.

## **Chemical Structure and Properties**

**MC180295** is a diaminothiazole-based compound.[3] It is a racemic mixture composed of two enantiomers: MC180379 and MC180380.[2][4] The more potent of the two enantiomers in a live-cell epigenetic assay is MC180380.[2][4]

Chemical Structure of MC180295:

Caption: Chemical structure of MC180295.

#### **Mechanism of Action**

**MC180295** is an ATP-competitive inhibitor that potently and selectively targets the CDK9-Cyclin T1 complex.[1][5] CDK9 is a crucial component of the Positive Transcription Elongation Factor



b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), as well as negative elongation factors, to promote transcriptional elongation.[2]

Inhibition of CDK9 by **MC180295** leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, which in turn reactivates epigenetically silenced genes in cancer cells.[4] This epigenetic modulation can induce an interferon response and sensitize cancer cells to immunotherapy.[2]



Click to download full resolution via product page

Caption: MC180295 mechanism of action.

### **Quantitative Data**

MC180295 exhibits high potency and selectivity for CDK9 over other cyclin-dependent kinases.



| Target                               | IC50 (nM) | Selectivity vs. CDK9 |
|--------------------------------------|-----------|----------------------|
| CDK9/Cyclin T1                       | 5         | -                    |
| CDK1/Cyclin B                        | 138       | 27.6-fold            |
| CDK2/Cyclin A                        | 233       | 46.6-fold            |
| CDK2/Cyclin E                        | 367       | 73.4-fold            |
| CDK4/Cyclin D1                       | 112       | 22.4-fold            |
| CDK5/p25                             | 186       | 37.2-fold            |
| CDK6/Cyclin D3                       | 712       | 142.4-fold           |
| CDK7/Cyclin H                        | 555       | 111-fold             |
| GSK-3α/β                             | Inhibits  | Not quantified       |
| Data sourced from MedchemExpress.[1] |           |                      |

MC180295 has demonstrated broad anti-proliferative activity across a panel of cancer cell lines, with a median IC50 of 171 nM in 46 cell lines.[2][4] It shows particular potency against Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[2][4]

## **Experimental Protocols**In Vitro Cell Proliferation Assay

A detailed protocol for assessing the anti-proliferative effects of MC180295.





Click to download full resolution via product page

Caption: Workflow for in vitro cell proliferation assay.

#### Methodology:

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of MC180295 or vehicle control.
- Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
- Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®).



 Data Analysis: Luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) values.

### In Vivo Xenograft Mouse Model

A representative protocol for evaluating the in vivo anti-tumor efficacy of MC180295.



Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies.

#### Methodology:

- Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used.[2][6]
- Tumor Cell Implantation: Human cancer cells, such as MV4-11 (AML) or SW48 (colon cancer), are implanted subcutaneously.[2]



- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size before the mice are randomized into treatment and control groups.
- Drug Administration: **MC180295** is administered via a suitable route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 20 mg/kg, every other day).[2]
- Monitoring: Tumor volume and the body weight of the animals are measured regularly to assess efficacy and toxicity.[6]
- Endpoint Analysis: At the conclusion of the study, tumors and other tissues can be collected for further analysis, such as pharmacodynamic and biomarker studies.

## **Key Findings and Future Directions**

- High Potency and Selectivity: MC180295 is a nanomolar inhibitor of CDK9 with excellent selectivity over other CDKs.[1]
- Broad Anti-Cancer Activity: It demonstrates efficacy against a wide range of cancer cell lines, particularly those of hematological origin.[2][4]
- Epigenetic Modulation: MC180295's ability to reactivate silenced genes presents a novel therapeutic strategy.[4]
- Synergistic Potential: Studies have shown that **MC180295** acts synergistically with other anti-cancer agents, such as the DNA methyltransferase inhibitor decitabine.[2][4]
- Immune Modulation: The anti-tumor effects of MC180295 are partially dependent on CD8+ T cells, suggesting an immunomodulatory role.[2][4]

The promising preclinical data for **MC180295**, particularly its more potent enantiomer MC180380, warrant further investigation and position it as a strong candidate for clinical development in the treatment of various cancers.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unveiling MC180295: A Potent and Selective CDK9 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608874#what-is-the-chemical-structure-of-mc180295]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com